4-(4-Fluorophenyl)-2,6-diphenylpyridine

Lipophilicity logP Pharmacokinetics

4-(4-Fluorophenyl)-2,6-diphenylpyridine (CAS 1498-83-5) is a member of the 2,4,6-triarylpyridine (TAP) class, characterized by a central pyridine ring with phenyl groups at the 2- and 6- positions and a 4-fluorophenyl substituent at the 4-position. Its molecular formula is C23H16FN with a molecular weight of 325.38 g/mol.

Molecular Formula C23H16FN
Molecular Weight 325.4 g/mol
CAS No. 1498-83-5
Cat. No. B072115
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Fluorophenyl)-2,6-diphenylpyridine
CAS1498-83-5
Molecular FormulaC23H16FN
Molecular Weight325.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC(=CC(=N2)C3=CC=CC=C3)C4=CC=C(C=C4)F
InChIInChI=1S/C23H16FN/c24-21-13-11-17(12-14-21)20-15-22(18-7-3-1-4-8-18)25-23(16-20)19-9-5-2-6-10-19/h1-16H
InChIKeyZHONNHZXRBFQTC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(4-Fluorophenyl)-2,6-diphenylpyridine (CAS 1498-83-5) | Core Building Block & Material Property Overview for Procurement


4-(4-Fluorophenyl)-2,6-diphenylpyridine (CAS 1498-83-5) is a member of the 2,4,6-triarylpyridine (TAP) class, characterized by a central pyridine ring with phenyl groups at the 2- and 6- positions and a 4-fluorophenyl substituent at the 4-position . Its molecular formula is C23H16FN with a molecular weight of 325.38 g/mol . This class of compounds is recognized for its thermal stability and extended π-conjugation, making it a fundamental scaffold in the design of advanced materials, including organic light-emitting diodes (OLEDs) and organic electronics [1]. The presence of the fluorine atom is intended to modulate electronic properties, potentially influencing characteristics like electron affinity and transport without significantly altering the molecular geometry compared to non-fluorinated analogs .

Why Generic Substitution of 4-(4-Fluorophenyl)-2,6-diphenylpyridine (1498-83-5) Fails in Precision Applications


The electronic and steric properties of 2,4,6-triarylpyridines are highly sensitive to the nature of the para-substituent on the 4-aryl ring. Subtle changes, such as replacing fluorine (CAS 1498-83-5) with other halogens or alkyl groups (e.g., chlorine in 1498-82-4, bromine in 1498-81-3, or hydrogen in 2,4,6-triphenylpyridine 580-35-8), directly impact key material parameters including solid-state packing, frontier molecular orbital energies, and electrochemical stability . While these analogs may share the same core, they are not interchangeable in electronic devices, as the specific substituent tunes the compound's electron affinity, redox potential, and even the dihedral angles between aromatic rings, which govern charge transport and optical performance [1]. Consequently, substituting a generic or closely related TAP derivative without rigorous performance verification can lead to significant and unquantified deviation in device efficiency and operational lifetime.

Quantitative Differentiation of 4-(4-Fluorophenyl)-2,6-diphenylpyridine (1498-83-5) vs. Analogs: A Head-to-Head Procurement Guide


Differentiation by Lipophilicity: logP Comparison for 4-Halo-2,6-diphenylpyridines

The calculated partition coefficient (XlogP) for 4-(4-Fluorophenyl)-2,6-diphenylpyridine (5.9) is lower than that of its chloro- and unsubstituted analogs, indicating reduced lipophilicity . This property directly influences solubility, membrane permeability, and the potential for non-specific binding, making it a differentiator in applications ranging from medicinal chemistry to material science formulation [1].

Lipophilicity logP Pharmacokinetics Pre-formulation Bioavailability

Electronic Tuning of the Pyridine Core: Impact of 4-Substituents on Ligand Electron Density

The electron-withdrawing effect of fluorine can be quantified through its impact on metal complex stability. In a study of dinuclear Pt-Au complexes, the fluorine-containing ligand 2,6-di(4-fluorophenyl)pyridine (CNCF) was shown to be less electron-rich than its non-fluorinated analog (CNC) [1]. Pyridine titration experiments confirmed a weaker interaction between the [(PPh3)Au]+ fragment and the (CNCF)Pt(PPh3) complex, a direct consequence of the fluorine substituents reducing electron density on the metal center [1].

Organometallic Chemistry Catalysis Coordination Chemistry Electron-Deficient Ligands

Comparative Crystal Engineering: Dihedral Angles in 4-Halo-2,6-diphenylpyridines

The solid-state conformation of 4-halo-2,6-diphenylpyridines is directly influenced by the halogen atom. X-ray crystallography data shows that the dihedral angles between the central pyridine ring and the flanking phenyl rings vary systematically with the halogen [1][2]. While data for the fluorine derivative is not directly available, the trend for the 4-position aryl ring with chloro (37.56°) and bromo (30.51°) suggests that the smaller fluorine atom may allow for an even more coplanar geometry, which is known to enhance π-stacking and charge transport in organic electronics [2].

Crystal Engineering Polymorphism Solid-State Properties π-Conjugation

Procurement-Relevant Purity and Availability of 4-(4-Fluorophenyl)-2,6-diphenylpyridine

Commercial availability and purity are primary differentiators for research procurement. 4-(4-Fluorophenyl)-2,6-diphenylpyridine (1498-83-5) is offered by suppliers like Chemsrc with a stated purity of 98.0% . In contrast, the closely related 4-(4-bromophenyl)-2,6-diphenylpyridine (1498-81-3) has been noted as a "Discontinued product" by CymitQuimica . This highlights potential supply chain fragility for certain analogs, making the fluorine derivative a more reliable choice for ongoing research programs.

Procurement Purity Availability Supply Chain CAS 1498-83-5

Targeted Application Scenarios for Procuring 4-(4-Fluorophenyl)-2,6-diphenylpyridine (1498-83-5)


Material Science R&D: Tuning Electron Transport Layers in OLEDs

This compound is a suitable candidate for R&D programs developing novel electron transport materials (ETMs) for OLEDs. The presence of the electron-withdrawing fluorine atom is expected to increase the electron affinity (EA) of the molecule, a crucial parameter for efficient electron injection and transport from the cathode into the emissive layer . The 2,4,6-triarylpyridine core is a known scaffold for ETMs due to its high thermal stability and wide bandgap, and the fluorine substitution allows for fine-tuning of its electronic levels without drastically altering its desirable physical properties [1].

Medicinal Chemistry: Scaffold for Optimizing Pharmacokinetic Properties

In drug discovery, the 2,4,6-triarylpyridine core is a versatile scaffold for exploring chemical space. The specific XlogP value of 5.9 for 4-(4-fluorophenyl)-2,6-diphenylpyridine provides a quantifiable advantage over more lipophilic analogs (e.g., XlogP of 6.4 for the chloro-derivative) when designing compounds with improved solubility or reduced non-specific binding . This compound can serve as a strategic building block for optimizing the lipophilicity of a lead series without resorting to more synthetically complex modifications.

Coordination Chemistry: Designing Electron-Deficient Metal Complexes

This compound is a valuable pro-ligand for synthesizing electron-deficient transition metal complexes. As demonstrated with a related 2,6-difluorophenylpyridine ligand, the fluorine substituents effectively reduce the electron density on the coordinating nitrogen and the metal center itself, leading to weaker metal-metal interactions and altered redox behavior . Researchers aiming to study or utilize such electronic effects in catalysis or materials can use 4-(4-fluorophenyl)-2,6-diphenylpyridine as a starting point for building well-defined, electron-poor coordination environments.

Crystal Engineering: Probing Solid-State Packing Motifs

The systematic variation in solid-state dihedral angles observed among 4-halo-2,6-diphenylpyridines provides a compelling basis for using this compound in crystal engineering studies [1]. The fluorine atom's small size and high electronegativity offer a unique steric and electronic profile compared to Cl and Br, allowing researchers to investigate the delicate interplay of non-covalent interactions (e.g., C-H···F, π-π stacking) that govern supramolecular assembly and ultimately, the material's bulk properties.

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